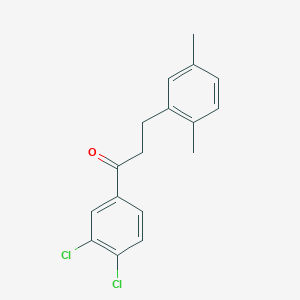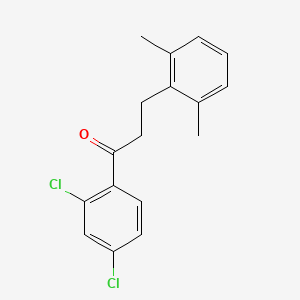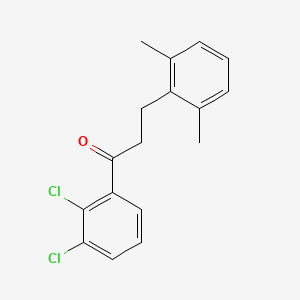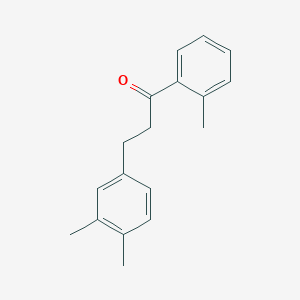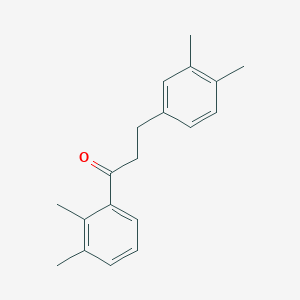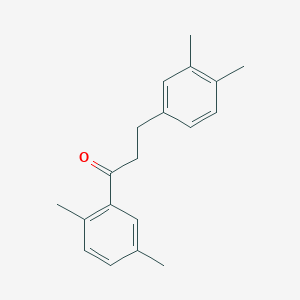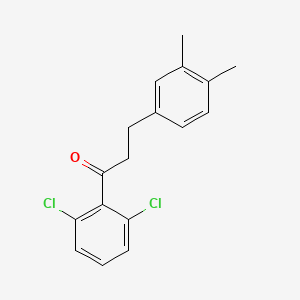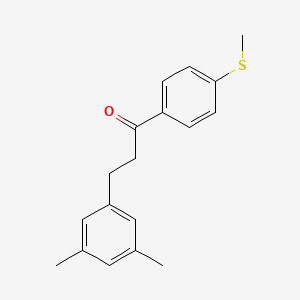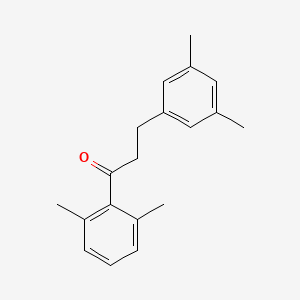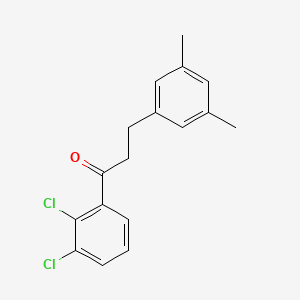
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
“3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. This particular compound has a difluoromethyl group attached to it .
Synthesis Analysis
The synthesis of “3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one” involves difluoromethylation processes based on X–CF 2 H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The chemical reactions involving “3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one” are likely to involve difluoromethylation processes . These processes can involve electrophilic, nucleophilic, radical and cross-coupling methods to construct C (sp 3 )–CF 2 H bonds .Applications De Recherche Scientifique
Pharmaceutical Relevance
DFP’s unique structure and reactivity make it a valuable tool in pharmaceutical research:
- Antiviral Activity : Rapid synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea has shown potential for dramatically improved antiviral activity .
Material Science and Catalysis
- Versatile Compound : Bromo-2-(difluoromethyl)-3-fluoropyridine, a derivative of DFP, displays immense potential in scientific research. Its unique structure enables exploration of novel reactions and synthesis pathways, making it valuable for drug discovery, material science, and catalysis studies.
Computational Chemistry
- Molecular Docking : Computational studies have investigated the binding affinity of DFP derivatives. For example, molecular docking and DFT calculations have revealed robust binding interactions with negative interaction scores, indicating stability .
Photocatalysis
- Indole Difluoromethylation : Researchers have achieved the difluoromethylation of indoles under Ir(ppy)3 photocatalysis using CF2HPPh3Br as a source of the difluoromethyl group. This process occurs in acetone solvent under blue LED irradiation with NaHCO3 as the base .
Mécanisme D'action
Target of Action
The primary target of 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production. It is involved in both the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and facilitates the transfer of electrons to the ubiquinone pool .
Mode of Action
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one acts as an inhibitor of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the oxidation of succinate to fumarate, thereby disrupting the normal flow of electrons within the mitochondrial respiratory chain. This interruption in electron flow leads to a decrease in ATP production, which can have significant effects on cellular function .
Biochemical Pathways
The inhibition of SDH by 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one affects the citric acid cycle and the electron transport chain . These pathways are critical for energy production within the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production. This can
Propriétés
IUPAC Name |
3-(difluoromethyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(9)8-7-2/h4H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDWFLTRQNDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




